![molecular formula C24H23N5OS B2977983 4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole CAS No. 1030120-53-6](/img/structure/B2977983.png)
4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole
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Overview
Description
The compound “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis of these compounds has been carried out in various studies .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using 1H NMR spectra. For example, the 1H NMR spectra of isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Further studies are needed to fully understand the chemical reactions involved in the synthesis of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole”.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques such as IR, 1H NMR, and mass spectral data followed by elemental analysis . More specific information about the physical and chemical properties of “4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole” is not available in the retrieved papers.Scientific Research Applications
Pharmaceutical Research
Oxazole derivatives are known for their wide spectrum of biological activities, which makes them valuable in pharmaceutical research for drug discovery and development. They are often synthesized and screened for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Agricultural Chemistry
In the field of agricultural chemistry, oxazoles have shown rapid progress in the discovery of new pesticides. They serve as scaffolding structures or bridging chains to connect different reactive groups, leading to the development of fungicides, insecticides, and acaricides .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This process plays a major role in the growth and development of cancerous cells .
Mode of Action
The compound acts as an inhibitor of VEGFR-2 . By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth . The compound’s cytotoxic activities have been evaluated against two human cancer cell lines, MCF-7 and HepG2 . The results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .
Biochemical Pathways
The compound affects the angiogenesis pathway by inhibiting VEGFR-2 . This results in the suppression of tumor growth, as angiogenesis is a critical process that affects the development and growth of cancerous cells . Current evidence suggests that the growth of primary tumors and their subsequent metastasis are angiogenesis-dependent processes .
Pharmacokinetics
These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of VEGFR-2, leading to the suppression of tumor growth . In terms of cellular effects, the compound has shown cytotoxic effects against two human cancer cell lines, MCF-7 and HepG2 .
properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWOUVFFKJRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole |
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